molecular formula C11H20O3 B13602746 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid

2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid

Cat. No.: B13602746
M. Wt: 200.27 g/mol
InChI Key: YDVQNELQYRIHRI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a hydroxy group and an acetic acid moiety attached to a cyclohexyl ring substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid typically involves the reaction of 4-isopropylcyclohexanone with a suitable hydroxyacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions compared to other similar compounds, making it valuable in specific applications .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2-hydroxy-2-(4-propan-2-ylcyclohexyl)acetic acid

InChI

InChI=1S/C11H20O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)

InChI Key

YDVQNELQYRIHRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(C(=O)O)O

Origin of Product

United States

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